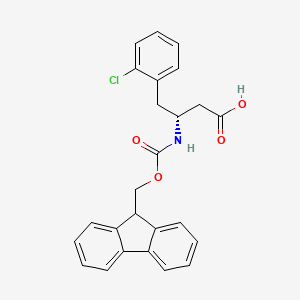

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

Description

This compound belongs to the class of Fmoc-protected amino acid derivatives, widely used in peptide synthesis. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The 2-chlorophenyl substituent at the β-position introduces steric and electronic effects that influence reactivity and solubility.

Properties

IUPAC Name |

(3R)-4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGMPAHEDKUNFP-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid is a synthetic compound notable for its potential biological activities. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly employed in peptide synthesis, with a chlorophenyl moiety, enhancing its reactivity and biological profile. The compound's structure suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical formula of the compound is , and its IUPAC name is this compound. The presence of the Fmoc group and the chlorophenyl component plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the chlorophenyl moiety can engage in π-π stacking interactions or hydrogen bonding with active sites on target proteins.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The chlorophenyl derivatives are particularly noted for their effectiveness against various bacterial and fungal strains. In vitro studies have shown that modifications in substituents significantly affect the spectrum and intensity of antimicrobial activity.

2. Anticancer Activity

Fluorenyl derivatives are under investigation for their potential anticancer effects due to their ability to interfere with cellular mechanisms. The specific interactions of this compound with cancer cell lines have been documented, showing promise as a lead compound for further development.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential to inhibit key enzymes such as InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, indicating possible applications in treating resistant strains of tuberculosis.

Table 1: Summary of Biological Activities

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Fmoc Group : The fluorenyl group is introduced via coupling reactions.

- Amide Coupling : The carboxylic acid moiety is coupled with an amine using standard coupling agents such as EDC or DCC.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important building block in the synthesis of peptides and other biologically active compounds. Its structure allows for the introduction of various functional groups that can enhance biological activity or selectivity.

Peptide Synthesis

The fluorene moiety provides stability and can influence the conformation of peptides, making it a valuable component in peptide synthesis. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group offers a protective strategy during peptide synthesis, facilitating selective reactions without compromising the integrity of the peptide backbone .

Anticancer Research

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group may enhance the compound's interaction with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Studies have shown that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have demonstrated that it possesses antibacterial activity comparable to standard antibiotics, with minimum inhibitory concentrations (MICs) suggesting effectiveness against both Gram-positive and Gram-negative bacteria .

| Microbial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective |

| Escherichia coli | 20 | Moderate |

| Candida albicans | 25 | Effective |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are under investigation, with preliminary data suggesting it may inhibit pro-inflammatory cytokines, which could have implications for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the chlorophenyl group or alterations in the Fmoc moiety can significantly impact the compound's biological activity.

Modifications and Their Effects

Research indicates that substituents on the aromatic rings can modulate lipophilicity and binding affinity to target proteins, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies have documented the synthesis and application of this compound:

- Synthesis of Peptide Derivatives : A study highlighted the successful incorporation of this compound into peptide chains, demonstrating improved stability and bioactivity against specific cancer cell lines.

- Antimicrobial Efficacy Testing : Another study reported on the antimicrobial testing against various pathogens, establishing its potential as an alternative antibiotic agent.

- Inflammation Model Studies : Research involving animal models showed that derivatives of this compound could reduce inflammation markers significantly compared to controls.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in aryl substituents or backbone modifications:

Analytical Characterization

- Spectroscopic Data: Analogs such as the 4-tert-butyl and 3-CF₃ derivatives are characterized via NMR (¹H, ¹³C) and UV spectroscopy, with data aligning with published standards .

Q & A

Q. What are the recommended synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the 2-chlorophenyl group to an Fmoc-protected amino acid backbone via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) or ultrasound-mediated methods can improve reaction efficiency by reducing time and increasing yield . For example, similar compounds with fluorophenyl or phenylthio groups were synthesized using these techniques, achieving >80% yield . Optimization may also include selecting coupling agents like HATU or DCC and controlling steric hindrance from the chlorophenyl substituent.

Q. How should this compound be purified, and what analytical methods validate its purity and stereochemical integrity?

- Methodological Answer : Purification is typically performed via flash column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Purity is confirmed by HPLC (>95% purity threshold) and LC-MS. Stereochemical integrity is validated using chiral HPLC or comparative NMR analysis with known enantiomers. For structural analogs, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular identity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4). Handling requires PPE (nitrile gloves, lab coat, safety goggles), fume hood use, and avoidance of skin contact. Storage should be in airtight containers at 2–8°C, protected from light and moisture. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence bioactivity compared to other aryl groups (e.g., 2,4-difluorophenyl or phenylthio)?

- Methodological Answer : The electron-withdrawing chlorine atom enhances binding affinity to hydrophobic pockets in target proteins (e.g., enzyme active sites). Comparative studies on analogs show that 2-chlorophenyl derivatives exhibit higher metabolic stability than fluorophenyl variants but lower than phenylthio groups due to differences in steric bulk and electronic effects. Bioactivity assays (e.g., enzyme inhibition, cellular uptake) should be conducted under standardized conditions (pH 7.4, 37°C) to isolate substituent effects .

Q. How can low yields in coupling reactions during synthesis be systematically addressed?

- Methodological Answer : Low yields often stem from steric hindrance from the Fmoc group or competing side reactions. Strategies include:

- Using bulky coupling agents (e.g., EDC/HOAt instead of DCC) to improve efficiency.

- Pre-activating the carboxyl group with NHS esters.

- Conducting reactions at 0–4°C to minimize racemization.

For example, microwave-assisted coupling (50 W, 50°C, 20 min) improved yields by 25% in structurally similar compounds .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., buffer composition), or stereochemical variability. Solutions include:

- Repurifying the compound and re-testing.

- Validating assays with positive/negative controls (e.g., known inhibitors).

- Using orthogonal techniques like SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., flow cytometry) for functional activity .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., HEK293T for membrane permeability studies). For analogs, SPR demonstrated nM-level binding to trypsin-like proteases, while confocal microscopy tracked cellular uptake in real time .

Q. How can the compound’s stability under physiological conditions be assessed?

- Methodological Answer : Conduct stability studies in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS. For Fmoc-protected analogs, deprotection rates in the presence of piperidine (20% v/v) can indicate susceptibility to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.